Regulatory Designation as a Specified Pharmacopeial Impurity
Beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is explicitly designated as 'Secnidazole Impurity B' and is supplied as a fully characterized reference standard with traceability against pharmacopeial standards (USP or EP) . This designation directly contrasts with the API secnidazole (CAS 3366-95-8) and other non-specified nitroimidazole impurities, ensuring its mandatory use in compendial impurity testing [1].
| Evidence Dimension | Regulatory designation and compendial traceability |
|---|---|
| Target Compound Data | Designated as Secnidazole Impurity B with documented traceability to USP/EP . |
| Comparator Or Baseline | Secnidazole API (CAS 3366-95-8); non-pharmacopeial nitroimidazole impurities lack formal designation and traceability. |
| Quantified Difference | Binary (specified vs. unspecified impurity). Acceptance criteria for secnidazole API include limits for this specific impurity. |
| Conditions | Regulatory framework (USP, EP) for secnidazole drug substance/product monographs. |
Why This Matters
Procurement of a designated pharmacopeial impurity standard is a regulatory obligation for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs); using a non-designated alternative would render impurity profile data inadmissible.
- [1] SynZeal. Secnidazole 1-Propanol Analog: ANDA/DMF Application. Product Data Sheet. Accessed 2026-05-12. View Source
